molecular formula C6H14O2 B1396554 3-Ethoxy-2-methyl-propan-1-ol CAS No. 53892-30-1

3-Ethoxy-2-methyl-propan-1-ol

Cat. No.: B1396554
CAS No.: 53892-30-1
M. Wt: 118.17 g/mol
InChI Key: DEGHSXFXNFUYKA-UHFFFAOYSA-N
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Description

3-Ethoxy-2-methyl-propan-1-ol: is an organic compound with the molecular formula C6H14O2 . It is a colorless liquid that is often used as a solvent in various industrial applications. The compound is known for its relatively low toxicity and good solubility in water and organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethoxy-2-methyl-propan-1-ol can be synthesized through the reaction of 2-methyl-1-propanol with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation to remove any impurities and obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-2-methyl-propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like or .

    Reduction: It can be reduced to form alcohols using reducing agents such as or .

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like or .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed:

    Oxidation: Aldehydes, ketones

    Reduction: Alcohols

    Substitution: Halides, ethers

Scientific Research Applications

3-Ethoxy-2-methyl-propan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a solvent in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the preparation of biological samples and as a solvent for biological assays.

    Medicine: Investigated for its potential use in drug formulation and delivery systems.

    Industry: Utilized in the production of coatings, adhesives, and cleaning agents due to its solvent properties.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-methyl-propan-1-ol involves its interaction with various molecular targets and pathways. As a solvent, it can dissolve a wide range of substances, facilitating chemical reactions and processes. The compound’s hydroxyl group can form hydrogen bonds with other molecules, enhancing its solubility and reactivity.

Comparison with Similar Compounds

  • 2-Ethoxy-2-methyl-1-propanol
  • 3-Methoxy-1-propanol
  • 1-Ethoxy-2-propanol

Comparison: 3-Ethoxy-2-methyl-propan-1-ol is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it has a different boiling point, solubility, and reactivity profile, making it suitable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

3-ethoxy-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-3-8-5-6(2)4-7/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGHSXFXNFUYKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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